N-Butylacrylamid

Übersicht

Beschreibung

N-butylacrylamide is a chemical compound belonging to the acrylamide derivatives. It is of interest in various chemical and material science fields due to its unique properties and applications.

Synthesis Analysis

- Synthesis of derivatives similar to N-butylacrylamide, such as N-alkyl methacrylamides, involves reactions with diamines and other chemical processes to create various copolymers with specific properties (Kopeček, 1977).

- Other related synthesis processes involve the reaction of methyl-phenylphosphinic chloride with nBuOH or nBuNH2, among other methods, to produce different derivatives (Kiss et al., 2016).

Molecular Structure Analysis

- The molecular structure of acrylamide derivatives, including N-butylacrylamide, is characterized by N–H···O hydrogen bonds between the amide groups, which significantly influence their reactivity and properties (Kashino et al., 1994).

Chemical Reactions and Properties

- N-butylacrylamide derivatives can participate in various chemical reactions, including radical polymerization and formation of copolymers with different monomers. These reactions are influenced by factors like temperature, initiator concentration, and solvent composition (Ellman et al., 2002).

Physical Properties Analysis

- The physical properties of N-butylacrylamide derivatives, such as poly(N-isopropylacrylamide), are characterized by specific molecular parameters like molecular weight, temperature dependence, and solution behavior (Kubota et al., 1990).

Chemical Properties Analysis

- The chemical properties of these derivatives are influenced by their molecular structure, as seen in N-tert-butanesulfinyl imines, which are used for the asymmetric synthesis of amines and exhibit reactivity patterns based on their sterics and chelation (Ellman et al., 2002).

Wissenschaftliche Forschungsanwendungen

Fällungspolymerisation

N-Butylacrylamid wird in der Fällungspolymerisation zur Herstellung monodisperser Polymerpartikel verwendet . Die Polymerisation von this compound in Wasser kann Poly(N-tert-butylacrylamid)-Partikel mit einem mittleren Durchmesser von 203 nm und einem Variationskoeffizienten von 4,7 % erzeugen . Die Partikelgrößen können durch Ändern der Monomerzufuhr oder durch Zugabe eines Elektrolyten wie NaCl im Bereich zwischen 75 und 494 nm gesteuert werden .

Herstellung von fortschrittlichen Materialien

Aus this compound hergestellte Polymerpartikel spielen in verschiedenen Industrien eine wichtige Rolle und werden in Farben, Beschichtungsmitteln, Klebstoffen, Tonern und Kosmetika verwendet . Sie wurden auch effektiv zur Entwicklung fortschrittlicher Materialien in verschiedenen Bereichen untersucht .

Träger für die kontrollierte Wirkstofffreisetzung

Polymerpartikel aus this compound wurden als Träger für die kontrollierte Wirkstofffreisetzung untersucht . Diese Partikel können verwendet werden, um Medikamente kontrolliert abzugeben und so die Wirksamkeit der Behandlung zu verbessern .

Diagnostische Mittel

Polymerpartikel aus this compound können als diagnostische Mittel verwendet werden . Diese Partikel können in der medizinischen Bildgebung und anderen diagnostischen Verfahren eingesetzt werden .

Matrizen für die Trennung von DNA oder Seltenerdelementen

Polymerpartikel aus this compound können als Matrizen für die Trennung von DNA oder Seltenerdelementen verwendet werden . Diese Anwendung kann besonders in der Biotechnologie und Umweltwissenschaften nützlich sein .

Nanoreaktoren

Polymerpartikel aus this compound können als Nanoreaktoren verwendet werden . Diese Partikel können eine begrenzte Umgebung für chemische Reaktionen bieten und so eine bessere Kontrolle über die Reaktionsbedingungen ermöglichen .

Synthese von temperaturempfindlichen Hydrogelen

This compound kann zur Synthese von temperaturempfindlichen Hydrogelen verwendet werden . Diese Hydrogele können auf Temperaturänderungen reagieren, was sie für verschiedene Anwendungen wie die Wirkstofffreisetzung und die Gewebezüchtung nützlich macht .

Kontrollierte Freisetzung von Medikamenten

Die aus this compound synthetisierten temperaturempfindlichen Hydrogele können für die kontrollierte Freisetzung von Medikamenten verwendet werden . Dies kann die Wirksamkeit von medikamentösen Behandlungen verbessern, indem sichergestellt wird, dass das Medikament zur richtigen Zeit und in der richtigen Menge freigesetzt wird .

Safety and Hazards

N-butylacrylamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Wirkmechanismus

Target of Action

N-Butylacrylamide primarily targets polymerization processes. It is used as a monomer in the synthesis of various polymers. The primary role of N-butylacrylamide is to form long-chain polymers through free-radical polymerization, which are then used in various industrial applications such as adhesives, coatings, and hydrogels .

Mode of Action

N-Butylacrylamide interacts with free radicals generated during the polymerization process. These free radicals initiate the polymerization by attacking the double bond in the acrylamide group, leading to the formation of polymer chains. The resulting changes include the formation of poly(N-butylacrylamide) with specific properties depending on the polymerization conditions .

Biochemical Pathways

The biochemical pathways affected by N-butylacrylamide are primarily related to its polymerization. The free-radical polymerization pathway involves the initiation, propagation, and termination steps. During initiation, free radicals are generated, which then propagate by adding monomer units to the growing polymer chain. Termination occurs when two free radicals combine, ending the chain growth .

Pharmacokinetics

N-butylacrylamide is generally stable under standard conditions but can undergo rapid polymerization in the presence of initiators .

Action Environment

Environmental factors such as temperature, pH, and the presence of initiators significantly influence the action, efficacy, and stability of N-butylacrylamide. For instance, higher temperatures can accelerate the polymerization process, while the presence of certain ions or solvents can affect the solubility and reactivity of the monomer. These factors must be carefully controlled to achieve the desired polymer properties .

: Precipitation polymerization of N-tert-butylacrylamide in water : Synthesis and characterization of poly (N-tert-butylacrylamide-co-acrylamide) hydrogel

Eigenschaften

IUPAC Name |

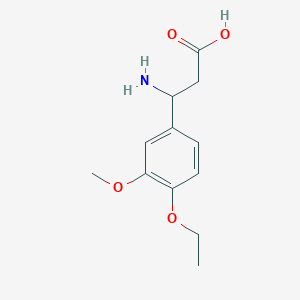

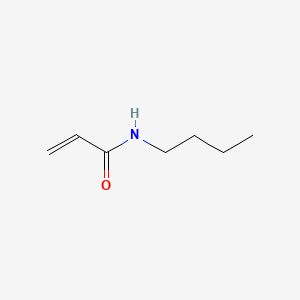

N-butylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCYWJQFRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-04-6 | |

| Record name | 2-Propenamide, N-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50349092 | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2565-18-6 | |

| Record name | n-Butyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-n-Butylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2-PROPENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.